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Compound of Interest

Compound Name: beta-Carotene-d8

Cat. No.: B15139026 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed parameters and protocols for the quantitative

analysis of β-Carotene-d8 using tandem mass spectrometry (MS/MS), supporting research in

pharmacokinetics, metabolism, and nutritional science.

Introduction
β-Carotene, a key provitamin A carotenoid, is a subject of extensive research due to its

antioxidant properties and role in human health. Stable isotope-labeled compounds, such as β-

Carotene-d8, are invaluable tools for in vivo studies of absorption, distribution, metabolism, and

excretion (ADME). Tandem mass spectrometry offers the high sensitivity and selectivity

required for the accurate quantification of β-Carotene-d8 and its metabolites in complex

biological matrices.

This application note outlines the key parameters for MS/MS detection of β-Carotene-d8,

including recommended MRM transitions and source conditions. Additionally, it provides a

comprehensive experimental protocol for sample preparation and liquid chromatography

separation.

Mass Spectrometry Parameters for β-Carotene-d8
The nonpolar nature of β-carotene makes Atmospheric Pressure Chemical Ionization (APCI) a

common and effective ionization technique. While negative ion mode is often cited for its high
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sensitivity in detecting the molecular anion of β-Carotene-d8, it typically results in minimal

fragmentation, making it more suitable for Selected Ion Monitoring (SIM) analysis. For tandem

mass spectrometry (MS/MS), positive ion mode generally yields more characteristic fragment

ions.

Based on the fragmentation patterns of unlabeled β-carotene, the following parameters are

recommended for the detection of β-Carotene-d8.

Table 1: Recommended MS/MS Parameters for β-Carotene-d8

Parameter Value Notes

Precursor Ion (Q1) m/z 545.5 [M+H]+
Protonated molecule in

positive ion mode.

Product Ion (Q3) m/z 453.4

Corresponds to the neutral

loss of toluene ([M+H-92]+), a

characteristic fragmentation for

carotenoids.

Collision Energy (CE) 30-40 eV

Optimization is recommended

to maximize fragment ion

intensity.

Ionization Mode APCI (Positive)

Provides reliable ionization

and fragmentation for

carotenoids.

Dwell Time 100-200 ms
Adjust based on the number of

co-eluting analytes.

Table 2: Alternative and Supporting MS/MS Transitions for β-Carotene and its Metabolites
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Compound
Precursor Ion
(m/z)

Product Ion
(m/z)

Ionization
Mode

Reference

β-Carotene

(unlabeled)
537.4 [M+H]+

445.4 ([M+H-

92]+)
APCI (+) [1]

β-Carotene

(unlabeled)
536.4 [M]+•

521.4, 444.4,

429.4
ESI (+) [2]

β-Carotene-d8

(SIM)
544.4 [M]-• N/A APCI (-) [3]

d4-Retinyl Esters 273.0 94.0, 217.0 APCI (+)

Experimental Protocol
This protocol provides a general framework for the analysis of β-Carotene-d8 in plasma.

Optimization may be required for different sample matrices or instrumentation.

Sample Preparation: Liquid-Liquid Extraction
To 100 µL of plasma, add an internal standard solution (e.g., 13C10-β-Carotene).

Add 200 µL of ethanol to precipitate proteins. Vortex for 30 seconds.

Add 500 µL of a hexane:dichloromethane (5:1, v/v) mixture containing 0.1% butylated

hydroxytoluene (BHT) as an antioxidant.

Vortex vigorously for 2 minutes.

Centrifuge at 10,000 x g for 10 minutes at 4°C.

Carefully transfer the upper organic layer to a clean tube.

Repeat the extraction step (steps 3-6) on the remaining aqueous layer and combine the

organic extracts.

Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 30°C.
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Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography
Table 3: HPLC Parameters

Parameter Value

Column C30 Reversed-Phase, 3 µm, 100 x 2.1 mm

Mobile Phase A
Methanol/Acetonitrile (1:3, v/v) with 0.1% formic

acid and 0.01% BHT

Mobile Phase B Methyl tert-butyl ether with 0.01% BHT

Gradient

0-3 min: 0% B; 3-5 min: linear gradient to 70%

B; 5-9 min: linear gradient to 95% B; 9-10 min:

hold at 95% B; 10-11 min: return to 0% B; 11-15

min: re-equilibration.

Flow Rate 0.8 mL/min

Column Temperature 28°C

Injection Volume 10 µL

Visualizations
Experimental Workflow

Sample Preparation LC-MS/MS Analysis

Plasma Sample Add Internal Standard Protein Precipitation (Ethanol) Liquid-Liquid Extraction (Hexane/DCM) Evaporation Reconstitution C30 RP-HPLC Separation APCI-MS/MS Detection Data Acquisition & Quantification

Click to download full resolution via product page

Caption: Workflow for β-Carotene-d8 analysis.
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Logical Relationship of MS/MS Detection

β-Carotene-d8
Precursor Ion
(m/z 545.5)

Collision-Induced Dissociation (CID)
~35 eV

Characteristic Product Ion
(m/z 453.4)

Neutral Loss of Toluene (92 Da)

Click to download full resolution via product page

Caption: MS/MS fragmentation of β-Carotene-d8.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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